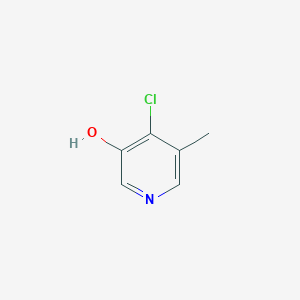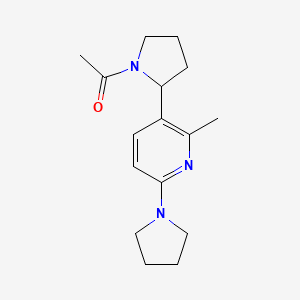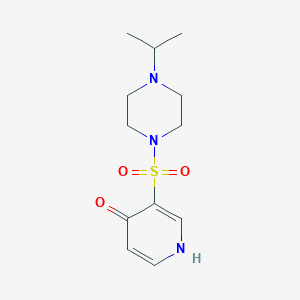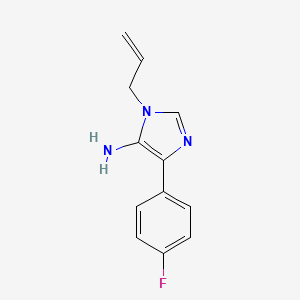
2-(4-Ethoxypiperidin-1-yl)thiazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Ethoxypiperidin-1-yl)thiazol-4-amine is a chemical compound with the molecular formula C10H17N3OS and a molecular weight of 227.33 g/mol . It is a member of the thiazole family, which is known for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Méthodes De Préparation
The synthesis of 2-(4-Ethoxypiperidin-1-yl)thiazol-4-amine typically involves the reaction of 4-ethoxypiperidine with thiazol-4-amine under specific conditions . The reaction conditions may vary, but common methods include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Des Réactions Chimiques
2-(4-Ethoxypiperidin-1-yl)thiazol-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-(4-Ethoxypiperidin-1-yl)thiazol-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-(4-Ethoxypiperidin-1-yl)thiazol-4-amine involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can interact with enzymes and receptors in biological systems, leading to various physiological effects. These interactions may involve the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological activities .
Comparaison Avec Des Composés Similaires
2-(4-Ethoxypiperidin-1-yl)thiazol-4-amine can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
Propriétés
Formule moléculaire |
C10H17N3OS |
|---|---|
Poids moléculaire |
227.33 g/mol |
Nom IUPAC |
2-(4-ethoxypiperidin-1-yl)-1,3-thiazol-4-amine |
InChI |
InChI=1S/C10H17N3OS/c1-2-14-8-3-5-13(6-4-8)10-12-9(11)7-15-10/h7-8H,2-6,11H2,1H3 |
Clé InChI |
DWCKZLDTWMVSOZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1CCN(CC1)C2=NC(=CS2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















